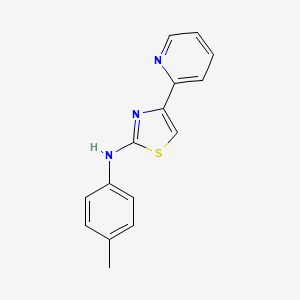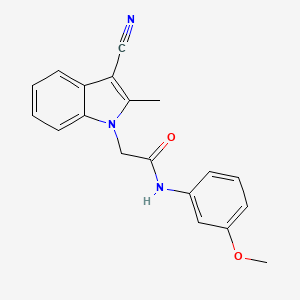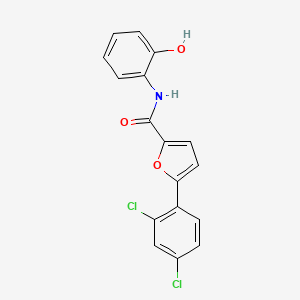
4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine is a heterocyclic compound that features a pyridine ring, a thiazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine typically involves the reaction of 2-aminopyridine with a suitable thiazole precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and iodine.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-2-yl)amides, while substitution reactions can introduce different functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- Imidazo[1,2-a]pyridines
- Pyrrolidine derivatives
Uniqueness
4-(pyridin-2-yl)-N-p-tolylthiazol-2-amine is unique due to its combination of a pyridine ring, a thiazole ring, and a tolyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiazole ring can enhance the compound’s ability to interact with certain biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-5-7-12(8-6-11)17-15-18-14(10-19-15)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRBIEGWIQBOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol](/img/structure/B10796376.png)
![2-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]-3-methoxyphenol](/img/structure/B10796381.png)
![3-chloro-N-[4-[4-[(3,4-dimethoxyphenyl)methylamino]piperidin-1-yl]phenyl]benzamide](/img/structure/B10796384.png)
![5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796388.png)
![1-[1-(5-methylhex-5-en-2-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B10796391.png)
![N-[1-(2-bromo-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796396.png)
![N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide](/img/structure/B10796397.png)
![N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796408.png)



![N'-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10796428.png)
![2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol](/img/structure/B10796438.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B10796442.png)
